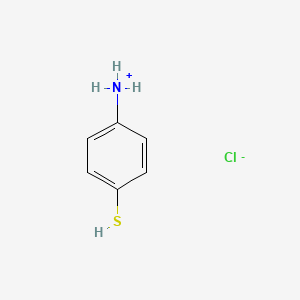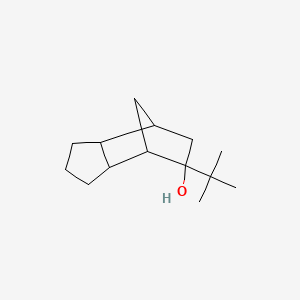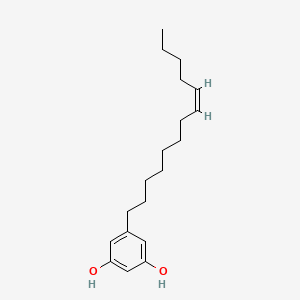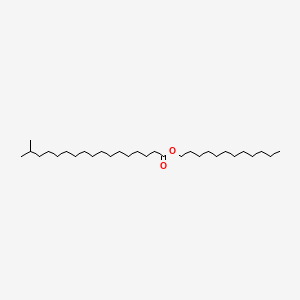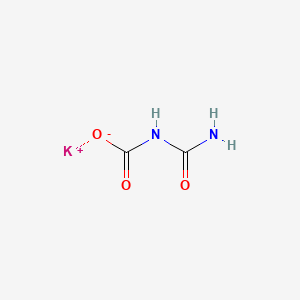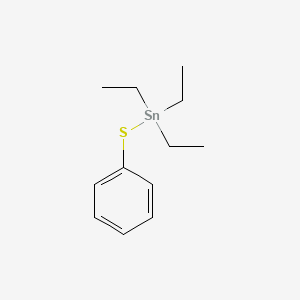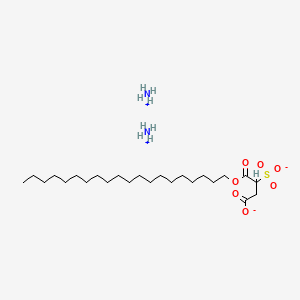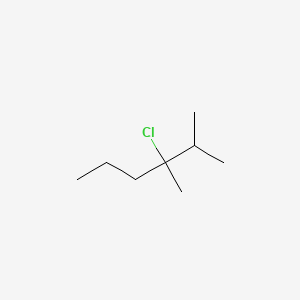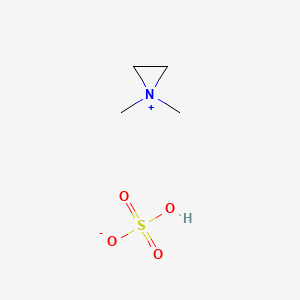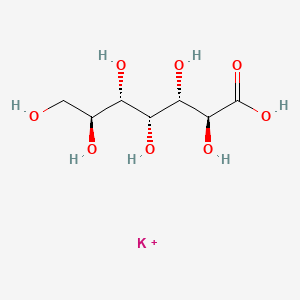
(2xi)-D-Gluco-heptonic acid, potassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2xi)-D-Gluco-heptonic acid, potassium salt is a chemical compound that belongs to the class of organic acids. It is a derivative of D-gluco-heptonic acid, where the hydrogen atom of the carboxyl group is replaced by a potassium ion. This compound is known for its solubility in water and its applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2xi)-D-Gluco-heptonic acid, potassium salt typically involves the oxidation of D-glucose. One common method is the use of bromine water as an oxidizing agent. The reaction is carried out in an aqueous solution, and the product is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through fermentation processes. Specific strains of bacteria are used to oxidize D-glucose to D-gluco-heptonic acid, which is then converted to its potassium salt form through neutralization with potassium hydroxide.
化学反応の分析
Types of Reactions
(2xi)-D-Gluco-heptonic acid, potassium salt can undergo various chemical reactions, including:
Oxidation: It can be further oxidized to produce other derivatives.
Reduction: The compound can be reduced to form D-gluco-heptonic acid.
Substitution: The potassium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with other metal salts can lead to the formation of different metal derivatives.
Major Products Formed
Oxidation: Further oxidation can lead to the formation of D-gluco-heptaric acid.
Reduction: Reduction results in the formation of D-gluco-heptonic acid.
Substitution: Substitution reactions can produce salts with different metal ions.
科学的研究の応用
(2xi)-D-Gluco-heptonic acid, potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in studies related to carbohydrate metabolism and enzyme activity.
Industry: The compound is used in the production of biodegradable polymers and other industrial chemicals.
作用機序
The mechanism of action of (2xi)-D-Gluco-heptonic acid, potassium salt involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for certain enzymes, leading to the production of various metabolites. It can also interact with cell membranes and influence cellular processes such as ion transport and signal transduction.
類似化合物との比較
Similar Compounds
- D-Gluco-heptonic acid, sodium salt
- D-Gluco-heptonic acid, calcium salt
- D-Gluco-heptaric acid
Uniqueness
(2xi)-D-Gluco-heptonic acid, potassium salt is unique due to its specific potassium ion, which can influence its solubility, reactivity, and biological activity. Compared to its sodium and calcium counterparts, the potassium salt may exhibit different pharmacokinetics and pharmacodynamics, making it suitable for specific applications in medicine and industry.
特性
CAS番号 |
23167-96-6 |
|---|---|
分子式 |
C7H14KO8+ |
分子量 |
265.28 g/mol |
IUPAC名 |
potassium;(2S,3S,4R,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanoic acid |
InChI |
InChI=1S/C7H14O8.K/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/t2-,3-,4+,5-,6-;/m0./s1 |
InChIキー |
ORUCCVLWOQSRMC-SMESVBAVSA-N |
異性体SMILES |
C([C@@H]([C@@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)O)O)O.[K+] |
正規SMILES |
C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



